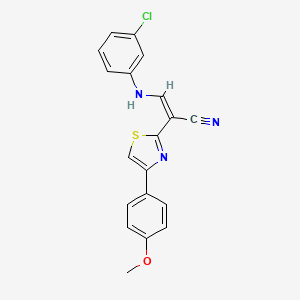
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related research findings.
1. Overview of Thiazole Derivatives
Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of both nitrogen and sulfur in the thiazole ring contributes to their unique pharmacological properties. Research has shown that compounds containing thiazole moieties can inhibit various kinases involved in cancer progression, such as BRAF and EGFR .
The anticancer activity of this compound is primarily attributed to its ability to inhibit specific kinases and induce apoptosis in cancer cells. Studies indicate that thiazole derivatives can suppress the activity of BRAF kinase, which is often mutated in melanoma and other cancers .
2.2 Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
These results suggest that this compound may be a potential candidate for further development as an anticancer agent.
3. Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with thiazole structures can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents .
4. Case Studies
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their ability to inhibit BRAF kinase activity and induce apoptosis in melanoma cells. The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced potency compared to their counterparts .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial activity, supporting the potential use of thiazoles in treating infections .
5. Conclusion
The compound this compound shows promising biological activities, particularly in anticancer and antimicrobial applications. Its mechanism of action involves the inhibition of key kinases associated with cancer progression and potential antimicrobial effects against various pathogens. Continued research into this compound and its derivatives could lead to novel therapeutic agents in oncology and infectious disease management.
特性
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-24-17-7-5-13(6-8-17)18-12-25-19(23-18)14(10-21)11-22-16-4-2-3-15(20)9-16/h2-9,11-12,22H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOMTMWRWTOMC-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














